An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoroalanine
An In-depth Technical Guide to the Physicochemical Properties of 3,3,3-Trifluoroalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoroalanine (TFAla) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the β-position of alanine confers unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3,3-Trifluoroalanine, supported by experimental methodologies and visual representations to aid in its application in research and development.
Physicochemical Properties
The defining feature of 3,3,3-Trifluoroalanine is the electron-withdrawing trifluoromethyl group, which significantly alters its properties compared to the endogenous amino acid, alanine.
General and Physical Properties
A summary of the key physical and chemical identifiers for 3,3,3-Trifluoroalanine is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Amino-3,3,3-trifluoropropanoic acid | [1][2] |
| CAS Number | 17463-43-3 | [3][4][5] |
| Molecular Formula | C₃H₄F₃NO₂ | [2][5] |
| Molecular Weight | 143.06 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 231-234 °C (decomposes) | [4] |
Acid-Base Properties and Lipophilicity
| Property | Value (Predicted/Computed) | Reference(s) |
| pKa (Carboxylic Acid) | 0.81 ± 0.10 (Predicted) | [6] |
| pKa (Ammonium) | Not available | |
| Isoelectric Point (pI) | Not available | |
| LogP | -2.3 (Computed) | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of 3,3,3-Trifluoroalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a quartet for the α-proton due to coupling with the three fluorine atoms of the trifluoromethyl group. The chemical shift of this proton will be influenced by the electron-withdrawing nature of the adjacent CF₃ group.
-
¹³C NMR: The carbon spectrum will display three distinct signals for the carboxyl, α-carbon, and trifluoromethyl carbons. The trifluoromethyl carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. For 3,3,3-Trifluoroalanine, a singlet is expected for the three equivalent fluorine atoms. The chemical shift will be characteristic of a CF₃ group adjacent to a chiral center.
Infrared (IR) Spectroscopy
The FTIR spectrum of 3,3,3-Trifluoroalanine in its solid, zwitterionic form is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching of the ammonium group (-NH₃⁺) in the range of 3200-2800 cm⁻¹.
-
C=O stretching of the carboxylate group (-COO⁻) as a strong, broad band around 1600-1550 cm⁻¹.
-
C-F stretching of the trifluoromethyl group, which typically appears as strong, multiple bands in the 1350-1100 cm⁻¹ region.
-
N-H bending of the ammonium group around 1550-1480 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 3,3,3-Trifluoroalanine is expected to show a molecular ion peak (M⁺) at m/z 143. Common fragmentation patterns for amino acids include the loss of the carboxyl group (M-45) and side-chain fragmentation. For 3,3,3-Trifluoroalanine, fragmentation may involve the loss of the CF₃ group.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 3,3,3-Trifluoroalanine.
Synthesis of 3,3,3-Trifluoroalanine
A general workflow for a reported synthesis of 3,3,3-Trifluoroalanine is depicted below. This method involves the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis.
Caption: A generalized workflow for the synthesis of 3,3,3-Trifluoroalanine.
Determination of pKa by Titration
The acid dissociation constants (pKa) of 3,3,3-Trifluoroalanine can be determined experimentally by acid-base titration.
Caption: Experimental workflow for determining pKa values by titration.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.
Caption: Experimental workflow for LogP determination by the shake-flask method.
Biological Activity: Inhibition of Alanine Racemase
3,3,3-Trifluoroalanine is a well-documented suicide inhibitor of alanine racemase, a pyridoxal phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis.[7][8] This makes it an attractive target for the development of novel antibacterial agents.[9] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, the latter being a crucial component of peptidoglycan.[7][10]
The proposed mechanism of inhibition involves the formation of a stable covalent adduct with the PLP cofactor in the enzyme's active site.[7] This effectively inactivates the enzyme, disrupting peptidoglycan synthesis and leading to bacterial cell death.
Caption: Mechanism of alanine racemase inhibition by 3,3,3-Trifluoroalanine.
Conclusion
3,3,3-Trifluoroalanine possesses a unique set of physicochemical properties that make it a valuable building block in medicinal chemistry. Its strong electron-withdrawing trifluoromethyl group influences its acidity, lipophilicity, and metabolic stability, offering opportunities to fine-tune the characteristics of drug candidates. This technical guide provides a foundational understanding of these properties and the experimental approaches to their determination, serving as a resource for researchers leveraging this intriguing molecule in their drug discovery and development endeavors. Further experimental investigation into the pKa, LogP, and solubility of 3,3,3-Trifluoroalanine is warranted to provide a more complete profile for this important compound.
References
- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3,3-Trifluoroalanine | C3H4F3NO2 | CID 2734920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. A simple synthesis of 3,3,3-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alanine racemase - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. francis-press.com [francis-press.com]
